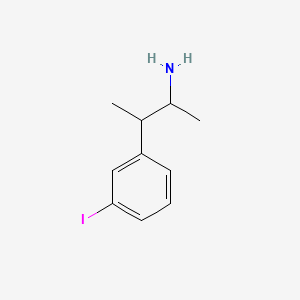
alpha,beta-Dimethyl-m-iodophenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,beta-Dimethyl-m-iodophenethylamine is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their stimulant effects on the central nervous system, often due to their structural similarity to monoamines like dopamine and norepinephrine . This compound, with the molecular formula C10H14IN, is characterized by the presence of iodine, which can significantly influence its chemical properties and biological activities .
Méthodes De Préparation
The synthesis of alpha,beta-Dimethyl-m-iodophenethylamine typically involves several steps, starting from commercially available precursors. One common method includes the iodination of a suitable phenethylamine derivative, followed by methylation reactions to introduce the alpha and beta methyl groups. The reaction conditions often require the use of strong bases and iodinating agents under controlled temperatures to ensure high yields and purity .
Industrial production methods for such compounds usually involve large-scale batch reactors where the reaction parameters can be meticulously controlled. The use of continuous flow reactors is also becoming popular due to their efficiency and ability to maintain consistent product quality.
Analyse Des Réactions Chimiques
Alpha,beta-Dimethyl-m-iodophenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced amine form.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones or acids, while substitution reactions can produce a variety of functionalized phenethylamines.
Applications De Recherche Scientifique
Alpha,beta-Dimethyl-m-iodophenethylamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Mécanisme D'action
The mechanism of action of alpha,beta-Dimethyl-m-iodophenethylamine involves its interaction with monoamine receptors in the brain. It is believed to increase the release of neurotransmitters like dopamine and norepinephrine, leading to enhanced synaptic transmission. This action is mediated through its binding to specific receptor sites, triggering a cascade of intracellular events that result in increased neuronal activity .
Comparaison Avec Des Composés Similaires
Alpha,beta-Dimethyl-m-iodophenethylamine can be compared with other phenethylamines such as:
2,5-Dimethoxy-4-iodoamphetamine: Known for its psychedelic effects, this compound also contains an iodine atom but differs in its substitution pattern and pharmacological profile.
Phenethylamine: The parent compound of this class, it lacks the iodine and methyl groups, resulting in different biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
74051-13-1 |
|---|---|
Formule moléculaire |
C10H14IN |
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
3-(3-iodophenyl)butan-2-amine |
InChI |
InChI=1S/C10H14IN/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-8H,12H2,1-2H3 |
Clé InChI |
OJVNHUSKBDNLFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)I)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


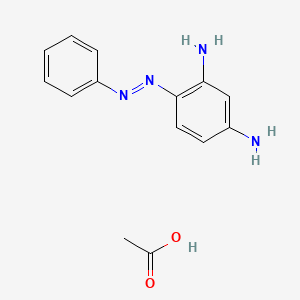
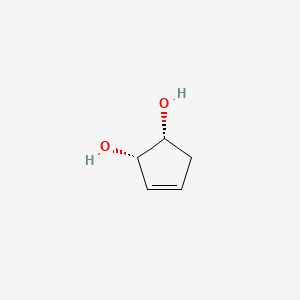
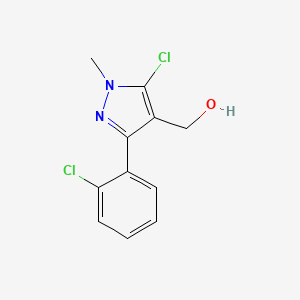
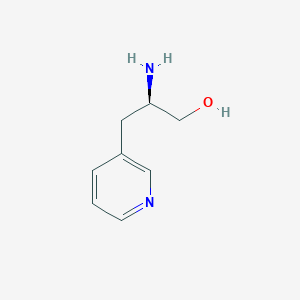
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
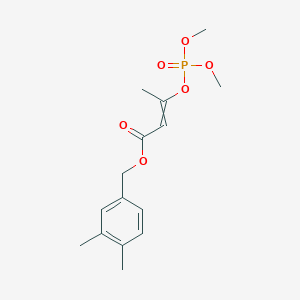
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)

![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)
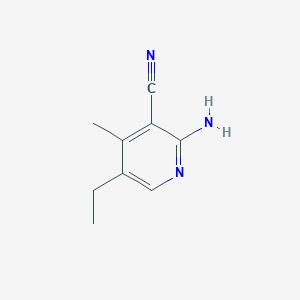
![[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13800983.png)
